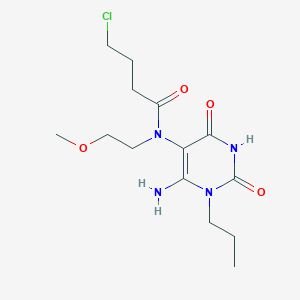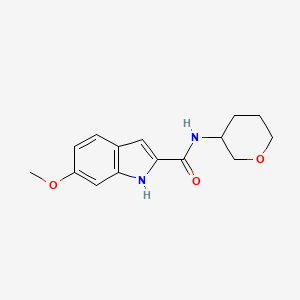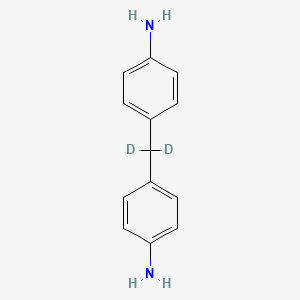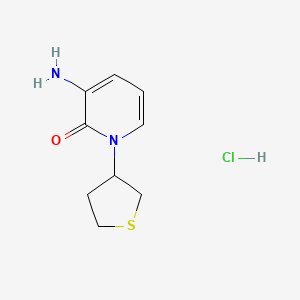
Ethyl (1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)carbamate is a type of carbamate compound . Carbamates are useful protecting groups for amines and can be installed and removed under relatively mild conditions .
Synthesis Analysis
The synthesis of carbamates involves several chemical mechanisms. One common method is the reaction of amines with carbon dioxide and halides in the presence of cesium carbonate and TBAI . Another method involves the use of Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst .Chemical Reactions Analysis
Ethyl carbamate can form during the fermentation and storage of foods and beverages that naturally contain nitrogen-rich compounds such as urea, citrulline, and cyanate . The key reaction for EC formation in wine is between urea and ethanol .科学的研究の応用
Medicinal Chemistry: Drug Design and Development
Carbamate groups are pivotal in medicinal chemistry due to their role in drug design. Ethyl (1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)carbamate can serve as a precursor or an intermediate in the synthesis of pharmaceutical compounds. Its structural motif is found in many approved drugs and prodrugs, offering a balance between lipophilicity and solubility, which is crucial for bioavailability .
Organic Synthesis: Intermediate for Complex Molecules
In organic synthesis, this compound can act as an intermediate for constructing more complex molecules. Its phenylsulfonyl and carbamate groups are functional handles that can undergo further chemical transformations, enabling the synthesis of diverse organic compounds with potential applications in various fields .
Analytical Chemistry: Standard for Calibration
The compound can be used as a reference standard in analytical chemistry. Due to its well-defined structure and properties, it can serve as a calibration standard for analytical instruments, ensuring accurate measurement of chemical substances in samples .
Material Science: Polymer Modification
Carbamates are known to modify polymers, imparting desired properties such as increased flexibility or improved thermal stability. Ethyl (1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)carbamate could be investigated for its potential to enhance polymer materials used in various industrial applications .
Agricultural Chemistry: Pesticide Development
The structural versatility of carbamates makes them suitable candidates for developing new pesticides. This compound could be explored for its pesticidal properties, potentially leading to the creation of new, more effective agricultural chemicals .
Biochemistry: Enzyme Inhibition Studies
Carbamates are known enzyme inhibitors. This compound could be used in biochemical research to study the inhibition mechanisms of enzymes, which is valuable for understanding metabolic pathways and designing enzyme-targeted drugs .
Neurochemistry: Research on Neurotransmitter Regulation
In neurochemistry, carbamates have been used to regulate neurotransmitters. This compound’s ability to cross the blood-brain barrier could make it a useful tool for studying neurotransmitter regulation and its implications for neurological disorders .
Environmental Science: Degradation Studies
Understanding the environmental fate of chemical compounds is essential. Ethyl (1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)carbamate could be the subject of degradation studies to determine its persistence and breakdown products in the environment .
Safety and Hazards
作用機序
Target of Action
Carbamates are known to be useful protecting groups for amines . They can be installed and removed under relatively mild conditions .
Mode of Action
Carbamates, including Ethyl (1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)carbamate, interact with their targets by forming a carbamate group . This group is formed from the reaction of ethanol with urea, citrulline, and carbamyl phosphate during fermentation and storage .
Biochemical Pathways
Carbamates are known to be involved in the metabolism of arginine by wine yeasts and lactic acid bacteria .
Pharmacokinetics
It is known that ethyl carbamate is rapidly and almost completely absorbed into the body, mainly through the skin and intestinal epithelial tissues .
Result of Action
It is known that ethyl carbamate is genotoxic and carcinogenic for a number of species such as mice, rats, hamsters, and monkeys .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ethyl (1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)carbamate. For instance, it has been found in fermented foods and alcoholic beverages . The presence of ethyl carbamate in these products can be influenced by various factors, including the fermentation process, storage conditions, and the presence of precursors .
特性
IUPAC Name |
ethyl N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-2-24-18(21)19-15-10-11-17-14(13-15)7-6-12-20(17)25(22,23)16-8-4-3-5-9-16/h3-5,8-11,13H,2,6-7,12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHRSCCPVUMJDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC2=C(C=C1)N(CCC2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)carbamate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N,3-dimethyl-2-oxo-1,3-benzoxazole-5-sulfonamide](/img/structure/B2946731.png)
![[4-(1-Adamantyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B2946734.png)

![3-ethyl-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2946736.png)
![4-butyl-3-((2-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2946737.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2946738.png)
![4-(4-fluorobenzyl)-5-{1-[3-(trifluoromethyl)benzoyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2946739.png)
![5-[(4-Cyclohexylthio-3-nitrophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B2946741.png)


![3-[4-allyl-5-(2-propynylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-(4-chlorobenzyl)-2(1H)-pyridinone](/img/structure/B2946748.png)


